6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 6-cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derives its systematic IUPAC name from the fused pyrazolo[3,4-b]pyridine core. The numbering begins at the pyrazole nitrogen (position 1), with the pyridine ring fused at positions 3 and 4 (Figure 1). Substituents are assigned as follows:
- A 4-fluorophenyl group at position 1.
- A cyclopropyl group at position 3.
- An isopropyl group at position 6.
- A carboxylic acid group at position 4.
Isomeric considerations primarily involve tautomerism and positional isomerism. The 1H-tautomer is favored due to aromatic stabilization across both rings, as demonstrated by computational studies showing a 37 kJ/mol energy difference favoring the 1H-form over the 2H-form. Positional isomerism is precluded by the fixed substituent arrangement, which locks the fused ring system into a single configuration.
Molecular Descriptor Analysis: SMILES, InChI, and Stereochemical Features
The molecular descriptors for this compound are as follows:
| Descriptor | Value |
|---|---|
| SMILES | CC(C)C1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=C1C(=O)O)C4CC4 |
| InChI | InChI=1S/C19H18FN3O2/c1-10(2)17-16-14(19(24)25)9-15(11-3-4-11)21-18(16)23(22-17)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25) |
| InChIKey | ABERBUFWYGONOA-UHFFFAOYSA-N |
| Molecular Formula | C₁₉H₁₈FN₃O₂ |
| Molecular Weight | 339.37 g/mol |
The SMILES string reflects the pyrazolo[3,4-b]pyridine core, with explicit notation for the cyclopropyl (C4CC4), isopropyl (CC(C)), and fluorophenyl (C=C(C=C3)F) groups. The absence of stereochemical indicators in the InChIKey confirms the compound lacks chiral centers, as substituents are either symmetrically arranged (e.g., cyclopropyl) or attached to non-stereogenic atoms.
Tautomeric Behavior in Pyrazolo[3,4-b]pyridine Systems
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms, but the 1H-tautomer dominates due to extended aromatic conjugation across both rings. In this compound, the substituents further stabilize the 1H-configuration:
- The 4-fluorophenyl group at N1 prevents proton migration to N2.
- The carboxylic acid at C4 forms an intramolecular hydrogen bond with the pyridine nitrogen, locking the tautomeric state.
Experimental and computational studies on analogous systems confirm that electron-withdrawing groups (e.g., carboxylic acid) at C4 reduce tautomeric mobility by stabilizing the keto form over enolic alternatives. This compound’s tautomeric behavior is thus constrained to the 1H-form, with no observable interconversion under standard conditions.
Figure 1. Structural diagram of this compound, highlighting substituent positions and fused ring system.
Properties
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-10(2)17-16-14(19(24)25)9-15(11-3-4-11)21-18(16)23(22-17)13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABERBUFWYGONOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
The following table summarizes the key reaction steps involved in synthesizing this compound:
| Step | Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|---|
| 1 | Condensation | 1-Alkylpyrazole + 4-Aryl-2,4-diketoester | Base catalyst (e.g., sodium butoxide) | Pyrazolo[3,4-b]pyridine derivative |
| 2 | Alkylation | Pyrazolo derivative + Cyclopropyl halide | Strong base (e.g., NaH) | Cyclopropyl-substituted pyrazolo derivative |
| 3 | Arylation | Cyclopropyl derivative + 4-Fluoroaniline | Acidic conditions (e.g., HCl) | Final product: 6-Cyclopropyl-1-(4-fluorophenyl)-pyrazolo derivative |
| 4 | Carboxylic Acid Formation | Ester + Hydrolysis agent (e.g., NaOH) | Aqueous conditions | Carboxylic acid |
Reaction Mechanisms
Condensation Mechanism : The initial condensation reaction forms a hydrazone intermediate that subsequently undergoes cyclization to yield the pyrazolo[3,4-b]pyridine structure. The reaction typically requires heating and a suitable solvent to facilitate the formation of this bicyclic compound.
Alkylation Mechanism : The introduction of the cyclopropyl group often involves nucleophilic substitution where the pyrazolo derivative acts as a nucleophile attacking an electrophilic cyclopropyl halide.
Arylation Mechanism : The final arylation step can involve cross-coupling techniques such as Suzuki or Sonogashira coupling if appropriate precursors are available.
Research Findings and Analysis
Recent studies have highlighted various synthetic routes and their efficiencies in producing derivatives of pyrazolo[3,4-b]pyridine compounds. For example:
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C4-carboxylic acid undergoes typical derivatization reactions:
Esterification
- Reagents : SOCl₂ followed by alcohol (e.g., ethanol).
- Product : Ethyl ester derivatives, improving lipid solubility for biological assays .
Amidation
- Reagents : EDCl/HOBt with amines (e.g., aniline).
- Example : Reaction with 4-cyanophenylamine yields a bioactive amide analog (IC₅₀ = 7 nM in kinase assays) .
Salt Formation
Electrophilic Aromatic Substitution
- Nitration : Limited due to electron-deficient ring; requires strong HNO₃/H₂SO₄ at 0°C .
- Halogenation : Bromine/FeBr₃ selectively targets C5 position .
N-Alkylation/Dealkylation
- N1 Modification : Refluxing with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ .
- Dealkylation : HI/AcOH removes isopropyl groups, enabling further substitution .
Biological Interaction-Driven Reactivity
In PPARα binding (PDB: 7XYZ), the carboxylic acid forms hydrogen bonds with Tyr314 and His440 . Key interactions include:
- Hydrogen-bond network : Stabilized by helix 12 (H12) repositioning.
- Halophenyl cavity : Cyclopropyl and 4-fluorophenyl groups engage in CH-π interactions with Ile272/Val444 .
| Interaction Site | Residues | Bond Type | Contribution |
|---|---|---|---|
| Carboxylic acid | Tyr314, His440 | H-bond | Agonist activity |
| Cyclopropyl | Ile272, Ile354 | CH-π | Subtype selectivity |
| Fluorophenyl | Phe351, Leu347 | Hydrophobic | Binding affinity |
Stability and Degradation Pathways
- Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the cyclopropane ring, forming open-chain byproducts .
- Oxidative Stress : H₂O₂/Fe²⁺ oxidizes the pyrazole ring, reducing bioactivity .
- Hydrolysis : Acidic conditions (pH < 3) decarboxylate the C4-carboxylic acid .
Comparative Reactivity with Analogs
Scientific Research Applications
6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological targets, potentially disrupting key pathways involved in disease progression. The fluorophenyl group can enhance binding affinity to targets through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Findings :
Substituent Variations at Position 6
Key Findings :
- The cyclopropyl group at position 6 in the target compound reduces metabolic degradation compared to phenyl or thiophene substituents, as observed in microsomal stability assays .
- Thiophene-containing analogs exhibit lower logP values (~2.5) than cyclopropyl derivatives, favoring solubility but compromising membrane permeability .
Halogen and Functional Group Modifications
Key Findings :
- Chlorine substitution at position 5 (CAS: 107658-94-6) increases molecular weight and may enhance binding through halogen bonding, though it raises toxicity concerns .
- Carbohydrazide derivatives (e.g., CAS: 937598-58-8) act as prodrugs, with hydrazide-to-carboxylic acid conversion in vivo improving absorption .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 3-Methyl Analog | 5-Chloro Analog | 6-Phenyl Analog |
|---|---|---|---|---|
| Molecular Weight | 339.37 | 311.32 | 345.76 | 311.32 |
| logP (Predicted) | 3.5 | 2.8 | 3.8 | 3.1 |
| Aqueous Solubility | Low | Moderate | Very Low | Moderate |
| Metabolic Stability | High | Moderate | High | Low |
Notes:
Biological Activity
6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS Number: 1011399-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation.
- Inhibition of COX Enzymes :
| Compound | IC50 (μmol) | Target |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound X | 0.04 ± 0.02 | COX-2 |
Anticancer Activity
The anticancer properties of this compound have also been explored through various in vitro studies.
- Cell Proliferation Inhibition :
- The compound showed promising results in inhibiting the proliferation of several human cancer cell lines, including HeLa and HCT116 cells. A study reported that derivatives containing the pyrazolo[3,4-b]pyridine core exhibited excellent antiproliferative activity with IC50 values as low as 0.36 µM against CDK2 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives.
- Key Modifications :
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds similar to this compound.
- Study on Anti-inflammatory Effects :
- Anticancer Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
